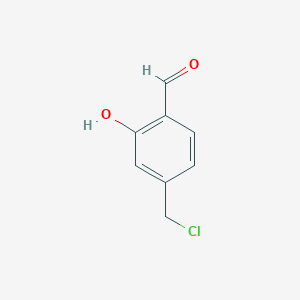
4-(Chloromethyl)-2-hydroxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-hydroxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a chloromethyl group at the 4-position and a hydroxyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 2-hydroxybenzaldehyde. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds through the formation of a chloromethyl intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of more efficient catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in organic solvents such as ethanol or ether.
Major Products Formed
Substitution: Products include hydroxymethyl derivatives, aminomethyl derivatives, and thiomethyl derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: Products include benzyl alcohol derivatives and other reduced forms of the aldehyde group.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-hydroxybenzaldehyde has several applications in scientific research:
Biology: It can be used in the modification of biomolecules for studying biological processes and interactions.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-hydroxybenzaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution, while the hydroxyl and aldehyde groups can participate in various redox reactions . These reactions allow the compound to interact with different molecular targets and pathways, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of an aldehyde group.
2-Hydroxy-4-methylbenzaldehyde: Similar but with a methyl group instead of a chloromethyl group.
4-(Chloromethyl)-2-methoxybenzaldehyde: Similar but with a methoxy group instead of a hydroxyl group.
Uniqueness
4-(Chloromethyl)-2-hydroxybenzaldehyde is unique due to the presence of both a chloromethyl and a hydroxyl group on the benzene ring. This combination of functional groups provides a unique reactivity profile, making it versatile for various chemical transformations and applications.
Propriétés
| 92641-25-3 | |
Formule moléculaire |
C8H7ClO2 |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C8H7ClO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,5,11H,4H2 |
Clé InChI |
BEMVYFIWBNTPPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCl)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


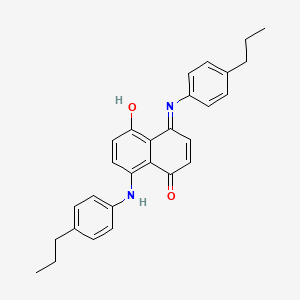

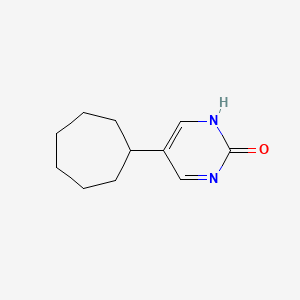

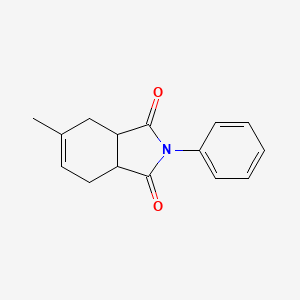

![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14361200.png)

![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
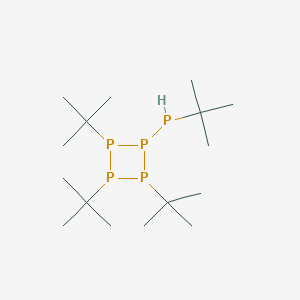
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)

